Cas no 2168235-32-1 (2-[(Tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid)
2168235-32-1 structure
Product Name:2-[(Tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid
CAS-nummer:2168235-32-1
MF:C11H18O4
MW:214.258224010468
CID:5770923
PubChem ID:72646670
Update Time:2025-10-22
2-[(Tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid Chemische en fysische eigenschappen
Naam en identificatie
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- SCHEMBL23004339
- 2168235-32-1
- 2-[(tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid
- EN300-37408240
- 2-[(Tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid
-
- Inchi: 1S/C11H18O4/c1-11(2,3)15-10(14)8-6-4-5-7(8)9(12)13/h7-8H,4-6H2,1-3H3,(H,12,13)
- InChI-sleutel: LIMUNFUOJCCPSR-UHFFFAOYSA-N
- LACHT: O(C(C)(C)C)C(C1CCCC1C(=O)O)=O
Berekende eigenschappen
- Exacte massa: 214.12050905g/mol
- Monoisotopische massa: 214.12050905g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 4
- Complexiteit: 264
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 2
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.6
- Topologisch pooloppervlak: 63.6Ų
2-[(Tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37408240-1.0g |
2-[(tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid |
2168235-32-1 | 1g |
$0.0 | 2023-06-06 |
2-[(Tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid Gerelateerde literatuur
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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